molecular formula C12H17ClFNO B1436382 1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride CAS No. 2206608-27-5

1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride

Cat. No.: B1436382
CAS No.: 2206608-27-5
M. Wt: 245.72 g/mol
InChI Key: KAGLMNRYDFAQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride involves several steps. The starting material is typically 2-(Cyclopropylmethoxy)-3-fluorobenzaldehyde, which undergoes a reductive amination reaction with ethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials .

Chemical Reactions Analysis

1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of the research .

Comparison with Similar Compounds

1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(cyclopropylmethoxy)-3-fluorophenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-8(14)10-3-2-4-11(13)12(10)15-7-9-5-6-9;/h2-4,8-9H,5-7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLMNRYDFAQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)OCC2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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